molecular formula C9H11NOS B3041026 3-(2,5-Dimethyl-3-thienyl)acrylamide CAS No. 257946-39-7

3-(2,5-Dimethyl-3-thienyl)acrylamide

Cat. No. B3041026
CAS RN: 257946-39-7
M. Wt: 181.26 g/mol
InChI Key: BIZSZNHADXWSBT-ONEGZZNKSA-N
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Description

“3-(2,5-Dimethyl-3-thienyl)acrylamide” is a chemical compound with the molecular formula C9H11NOS . It has an average mass of 181.255 Da and a monoisotopic mass of 181.056137 Da .


Synthesis Analysis

While there isn’t a direct synthesis process available for “3-(2,5-Dimethyl-3-thienyl)acrylamide”, a related compound, “2,3-bis(2,5-dimethyl-3-thienyl)-3-cyanoacrylates”, has been synthesized through the Beckmann rearrangement of a cyclobutenedione derivative . This process involved the reaction of 3,4-bis(2,5-dimethyl-3-thienyl)cyclobut-3-ene-1,2-dione with hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Dimethyl-3-thienyl)acrylamide” is defined by its molecular formula, C9H11NOS . Unfortunately, no further details about its structure are available from the search results.

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “3-(2,5-Dimethyl-3-thienyl)acrylamide”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-(2,5-Dimethyl-3-thienyl)acrylamide” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “3-(2,5-Dimethyl-3-thienyl)acrylamide” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of Organic Field-Effect Transistors (OFETs) . This suggests that “3-(2,5-Dimethyl-3-thienyl)acrylamide” could be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that “3-(2,5-Dimethyl-3-thienyl)acrylamide” could be used in the production of OLEDs.

Photochromic Materials

“3-(2,5-Dimethyl-3-thienyl)acrylamide” has been used in the synthesis of photochromic materials . These materials change color when exposed to light, and have applications in a variety of fields, including optical data storage and photo-switchable devices .

properties

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-6-5-8(7(2)12-6)3-4-9(10)11/h3-5H,1-2H3,(H2,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZSZNHADXWSBT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethyl-3-thienyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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